N'-[(1Z)-1-phenylethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
- N’-[(1Z)-1-phenylethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a chemical compound with the molecular formula C18H20N6. It falls under the class of hydrazones.
- The compound consists of two aromatic rings: a phenyl group and a tribromophenyl group, connected by a hydrazone linkage.
- Its non-preferred name reflects its structural features, emphasizing the presence of both phenyl and tribromophenyl moieties.
Preparation Methods
- Synthetic routes for this compound involve condensation reactions between appropriate precursors.
- One method is the reaction of phenylacetone (phenyl-2-propanone) with 2,4,5-tribromoaniline in the presence of hydrazine hydrate .
- Industrial production methods may vary, but efficient synthesis typically involves optimizing reaction conditions and yields.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Reduction: Reduction of the carbonyl group could yield a corresponding hydrazine.
Substitution: The tribromophenyl group may participate in substitution reactions.
- Common reagents include hydrazine, bromine, and reducing agents.
- Major products depend on reaction conditions and substituent positions.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: Investigations explore its interactions with biomolecules.
Medicine: Potential pharmaceutical applications, such as antimicrobial or anticancer properties, warrant exploration.
Industry: Its use in dyes, pigments, or materials may be relevant.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate pathways and cellular effects.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its unique combination of phenyl and tribromophenyl groups sets it apart.
- Similar compounds might include other hydrazones or derivatives with related functionalities.
Remember that this information is based on available data up to my last update in 2021 For the most current research, consult recent literature or scientific databases
Properties
Molecular Formula |
C16H14Br3N3O |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
N-[(Z)-1-phenylethylideneamino]-2-(2,4,5-tribromoanilino)acetamide |
InChI |
InChI=1S/C16H14Br3N3O/c1-10(11-5-3-2-4-6-11)21-22-16(23)9-20-15-8-13(18)12(17)7-14(15)19/h2-8,20H,9H2,1H3,(H,22,23)/b21-10- |
InChI Key |
IHGRRMVXIVPILO-FBHDLOMBSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CNC1=CC(=C(C=C1Br)Br)Br)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC(=C(C=C1Br)Br)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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